Cannabigerol

Description

Cannabigerol (CBG) is a non-psychoactive phytocannabinoid derived from Cannabis sativa. It serves as the biosynthetic precursor to major cannabinoids such as Δ⁹-tetrahydrocannabinol (THC), cannabidiol (CBD), and cannabichromene (CBC) via enzymatic decarboxylation of its acidic form, cannabigerolic acid (CBGA) . CBG exhibits a broad pharmacological profile, including anti-inflammatory, neuroprotective, and antimicrobial properties, and has been studied for its interactions with adrenergic, serotonergic, and cannabinoid receptors . Unlike THC, CBG lacks psychoactive effects, making it a promising candidate for therapeutic applications .

Propriétés

IUPAC Name |

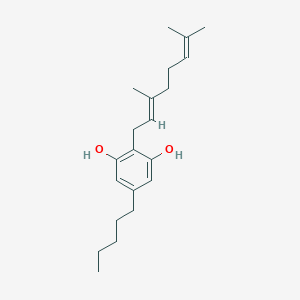

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-5-6-7-11-18-14-20(22)19(21(23)15-18)13-12-17(4)10-8-9-16(2)3/h9,12,14-15,22-23H,5-8,10-11,13H2,1-4H3/b17-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXACEHWTBCFNSA-SFQUDFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701014168 | |

| Record name | Cannabigerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25654-31-3, 2808-33-5 | |

| Record name | Cannabigerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25654-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannabigerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025654313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabigerol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14734 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cannabigerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cannabigerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANNABIGEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1K406072N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le cannabigerol peut être synthétisé selon diverses méthodes. Une approche courante consiste à décarboxyler l'acide cannabigérolique. Ce processus nécessite généralement le chauffage de l'acide cannabigérolique à une température spécifique pour éliminer un groupe carboxyle, ce qui entraîne la formation de this compound .

Méthodes de production industrielle : La production industrielle de this compound implique souvent l'utilisation de la biosynthèse de la levure. Cette méthode utilise des souches de levure génétiquement modifiées pour produire du this compound de manière plus durable et rentable que les méthodes d'extraction végétale traditionnelles .

Analyse Des Réactions Chimiques

Thermal Degradation and Stability

CBG exhibits distinct thermal behavior compared to other cannabinoids:

| Property | CBG Value | CBD Value (Comparison) | Reference |

|---|---|---|---|

| Melting Point | 52°C | 68°C | |

| Thermal Degradation | Starts at ~150°C | Starts at ~250°C |

Thermogravimetric analysis reveals CBG’s lower thermal stability relative to CBD, attributed to its open-chain structure . Degradation products include oxidized and polymerized derivatives, though specific pathways remain under investigation .

Chemical Modifications: Mannich-Type Reactions

Recent studies demonstrate CBG’s reactivity in Mannich-type reactions , enabling the synthesis of derivatives with enhanced bioavailability. Key findings include:

Table 1: Mannich Reaction Derivatives of CBG

| Amine Used | Product Type | Key Features |

|---|---|---|

| Primary Amines | Oxazine derivatives | Cyclic structure, improved stability |

| Secondary Amines | Open-chain derivatives | Enhanced solubility |

| Propargylamine | Monosubstituted product | Potential for click chemistry |

For example, reaction with n-butylamine in ethanol at reflux yields oxazine derivatives (e.g., compound 8 ), while diethylamine produces open-chain analogs . These modifications address CBG’s low water solubility and metabolic instability.

Oxidation and Stability Considerations

CBG’s resorcinol moiety renders it susceptible to oxidation , particularly under aerobic conditions. Mannich modifications (e.g., introducing amino groups) mitigate this instability by blocking reactive phenolic sites . Experimental data show:

-

Oxidation Rate : Unmodified CBG degrades rapidly in oxidative environments .

-

Stabilization : Derivatives like 8s (HCl salt) exhibit prolonged stability due to reduced electron density at phenolic OH groups .

Synthetic Biology and Enzymatic Production

Advances in microbial biosynthesis enable CBG production via engineered E. coli expressing aromatic prenyltransferases (AtaPT) and C. sativa enzymes . This system achieves CBG yields through:

-

Enzymatic Prenylation : AtaPT catalyzes GPP and OLA coupling to form CBGA.

-

In Situ Decarboxylation : Heat or acidic conditions convert CBGA to CBG .

Key Research Findings

-

Derivative Bioactivity : Mannich derivatives show enhanced antibacterial and antiproliferative effects compared to native CBG .

-

Receptor Interactions : CBG acts as a partial agonist at CB1/CB2 receptors and modulates TRP channels, though these are pharmacodynamic rather than direct chemical reactions .

Applications De Recherche Scientifique

Anxiety and Stress Relief

Recent studies indicate that CBG may effectively reduce anxiety and improve mood. A clinical trial demonstrated that a dosage of 20 mg of hemp-derived CBG significantly decreased anxiety levels at multiple time points post-administration . Participants reported enhanced memory recall, suggesting additional cognitive benefits.

Neurological Disorders

CBG shows promise in treating neurodegenerative diseases such as Huntington's disease, Parkinson's disease, and multiple sclerosis. Research indicates that CBG can reduce neuroinflammation, potentially slowing the progression of these conditions .

Pain Management

CBG has been studied for its analgesic properties, particularly in models of inflammatory pain. It has demonstrated effectiveness in reducing pain associated with conditions like arthritis and neuropathic pain . Its action on pain pathways suggests it could serve as an alternative to traditional pain medications.

Cancer Treatment

Preclinical findings suggest CBG possesses anti-tumoral properties, inhibiting cancer cell growth and reducing intraocular pressure in glaucoma patients . This positions CBG as a potential adjunct therapy in cancer treatment regimens.

Metabolic Syndrome

CBG may play a role in managing metabolic syndrome by influencing appetite regulation and fat metabolism. Its interaction with cannabinoid receptors can affect metabolic processes, warranting further investigation into its long-term effects on weight management .

Cardiovascular Health

Research indicates that CBG can lower blood pressure through mechanisms involving α2-adrenoreceptors. This effect may provide therapeutic benefits for individuals with hypertension .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Cuttler et al., 2024 | CBG reduced anxiety and improved memory recall in human subjects | Anxiety relief, cognitive enhancement |

| Preclinical Study, 2022 | CBG reduced inflammation and pain in animal models | Pain management |

| Pharmacological Review, 2024 | CBG showed potential anti-tumoral effects | Cancer treatment |

Mécanisme D'action

Cannabigerol exerts its effects through various molecular targets and pathways. It interacts with cannabinoid receptors CB1 and CB2, although it has a lower affinity for these receptors compared to other cannabinoids. This compound also activates transient receptor potential vanilloid 1 (TRPV1) and desensitizes it to block pain signals. Additionally, it stimulates the release of β-endorphin by activating CB2 receptors .

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar Cannabinoids

CBG shares structural similarities with other cannabinoids but differs in functional groups and ring configurations, leading to divergent biological activities:

| Compound | Core Structure | Key Structural Features | Biosynthetic Relationship |

|---|---|---|---|

| CBG | Open-chain monoterpenoid | Phenolic hydroxyl group, alkyl side chain (geranyl group) | Precursor to THC, CBD, CBC via CBGA |

| THC | Cyclic (tetrahydrocannabinol) | Cyclohexene ring, pentyl side chain | Derived from CBGA via cyclization |

| CBD | Open-chain with diol group | Two hydroxyl groups on aromatic ring | Derived from CBGA via oxidative cyclization |

| HHC | Hexahydrocannabinol (cyclic) | Hydrogenated cyclohexene ring, similar to THC but with reduced double bonds | Structural analog via cyclization |

| CBC | Cyclic with chromene structure | Chromene ring system, alkyl side chain | Derived from CBGA via chromene formation |

- CBG vs. HHC : CBG is the open-chain form, while HHC is a cyclic analog. Their tandem mass spectra are nearly indistinguishable, complicating analytical differentiation .

- CBG vs. THC/CBD : CBG lacks the cyclic moieties critical for THC’s psychoactivity and CBD’s antioxidant diol configuration .

Pharmacological Profiles and Receptor Interactions

CBG’s receptor interactions distinguish it from other cannabinoids:

Receptor Affinity and Activity

- Key Finding: CBG’s α2-adrenoceptor agonism lowers blood pressure in mice via inhibition of norepinephrine release, a mechanism absent in THC and CBD .

Therapeutic Implications and Comparative Efficacy

Anti-Inflammatory Effects

- CBG : Reduces inflammation in murine models of colitis and multiple sclerosis via PPARγ activation and T-cell proliferation inhibition .

- CBD : Shares anti-inflammatory properties but primarily via CB2 and TRPV1 pathways .

Neuroprotection

- CBG : Attenuates neuroinflammation by suppressing microglial activation .

- THC : Neuroprotective at low doses but exacerbates oxidative stress at high concentrations .

Antimicrobial Activity

- CBG : Exhibits potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) .

- CBD : Less effective against MRSA compared to CBG .

Cancer-Related Effects and Toxicological Considerations

CBG’s relationship with cancer is heterogeneous compared to other cannabinoids:

- THC/CBD: Strongly associated with pro-carcinogenic effects in epidemiological studies (positive regression slopes for multiple cancers) .

Activité Biologique

Cannabigerol (CBG) is a non-psychoactive cannabinoid found in cannabis plants, recognized for its diverse biological activities. This article provides a comprehensive overview of CBG's pharmacological effects, therapeutic potential, and underlying mechanisms of action, supported by recent research findings and case studies.

Overview of this compound

CBG is often referred to as the "mother cannabinoid" because it serves as a precursor to other cannabinoids, including tetrahydrocannabinol (THC) and cannabidiol (CBD). Unlike THC, CBG does not produce psychoactive effects, making it an attractive candidate for therapeutic applications.

CBG interacts with various receptors in the body, primarily the cannabinoid receptors CB1 and CB2, as well as other non-cannabinoid receptors. Its biological activity can be summarized as follows:

- Partial Agonist Activity : CBG acts as a partial agonist at both CB1 and CB2 receptors, influencing various physiological processes such as pain sensation and inflammation .

- Inhibition of Fatty Acid Amide Hydrolase (FAAH) : By inhibiting FAAH, CBG increases levels of anandamide, an endocannabinoid associated with pain relief and mood regulation .

- Antioxidant Properties : CBG has demonstrated significant antioxidant activity, reducing oxidative stress in various cell types .

- Anti-inflammatory Effects : Research indicates that CBG can modulate inflammatory responses by regulating cytokine production and inhibiting COX enzymes .

Therapeutic Applications

Recent studies have highlighted several therapeutic potentials of CBG:

- Neuroprotection : CBG has shown promise in protecting neurons from damage due to oxidative stress and inflammation. It may be beneficial in treating neurodegenerative diseases .

- Blood Pressure Regulation : An acute study demonstrated that CBG administration significantly lowers blood pressure in mice, potentially through α2-adrenoreceptor mechanisms .

- Anxiety Reduction : Clinical trials indicate that CBG effectively reduces anxiety without the intoxicating effects associated with THC. A study found that 20 mg doses significantly decreased anxiety ratings compared to placebo .

- Antibacterial and Antifungal Activity : CBG exhibits antibacterial properties against various pathogens, suggesting its potential role in treating infections .

Case Studies and Experimental Data

A summary of key findings from recent studies is presented below:

In Vitro Studies

In vitro studies have demonstrated that CBG can upregulate genes involved in skin health and wound healing more effectively than CBD. For example:

- Gene Expression : CBG upregulated elastin (ELN), fibronectin (FN1), and tissue inhibitor TIMP3 significantly more than CBD .

Clinical Trials

A recent clinical trial explored the acute effects of CBG on anxiety and memory recall. Results indicated that participants experienced significant reductions in anxiety levels after administration, suggesting potential applications in mental health treatment .

Q & A

Basic Research Questions

Q. What experimental methodologies are standard for assessing CBG’s receptor interactions in vitro?

- Methodological Answer : CBG’s receptor agonism/antagonism is typically evaluated using [³⁵S]GTPγS binding assays in brain membranes (e.g., MF1 mice), with concentration-response curves and statistical analysis via one-way ANOVA followed by Dunnett’s test. CB1 receptor dependency can be confirmed using CB1+/+ and CB1−/− mouse models . Quantification of EC₅₀ and Emax values should use data from low-concentration ranges (up to 10 nM) to avoid confounding inhibitory effects at higher concentrations .

Q. How can researchers validate CBG quantification in biological matrices for pharmacokinetic studies?

- Methodological Answer : High-performance liquid chromatography with diode-array detection (HPLC-DAD) is validated for simultaneous quantification of CBG, CBD, and other cannabinoids in human plasma and mouse tissues. Key steps include:

- Calibration curves spanning 0.1–50 µg/mL.

- Sample preparation via protein precipitation with acetonitrile.

- Method validation per ICH guidelines (precision, accuracy, recovery >90%) .

Advanced Research Questions

Q. How should contradictory data on CBG’s dual stimulatory/inhibitory effects on [³⁵S]GTPγS binding be addressed?

- Methodological Answer : Contradictions arise from concentration-dependent CBG effects:

- Stimulation : Observed at picomolar-nanomolar ranges via non-CB1 pathways (e.g., α2-adrenoceptors) .

- Inhibition : Occurs at micromolar concentrations, potentially due to off-target receptor interactions.

- Resolution : Use selective antagonists (e.g., WAY100635 for 5-HT1A) and validate findings across multiple models (e.g., CB1−/− mice) .

Q. What in silico strategies predict CBG’s pharmacological interactions with understudied receptors?

- Methodological Answer : Molecular docking and dynamics simulations using Protein Data Bank (PDB) structures (e.g., α2-adrenergic receptors) can identify binding affinities. Key steps:

- Retrieve 3D receptor structures (e.g., PDB ID 6VMS).

- Perform energy minimization and ligand-receptor interaction analysis.

- Validate predictions with functional assays (e.g., cAMP modulation) .

Q. What experimental designs are optimal for studying CBG’s neuroprotective effects in neurodegenerative models?

- Methodological Answer : In vivo studies should employ:

- Models : R6/2 Huntington’s disease mice or 3-nitropropionate (3NP)-lesioned mice.

- Endpoints : Motor deficits (rotarod tests), striatal neuron survival, and microglial activation (Iba1 staining).

- Dosage : 10–20 mg/kg CBG administered intraperitoneally for 14 days, with post-hoc Bonferroni tests for statistical rigor .

Methodological Pitfalls to Avoid

- Overlooking Pharmacokinetics : CBG’s low bioavailability in plasma after intraperitoneal administration requires careful matrix selection (e.g., brain tissue vs. plasma) .

- Ignoring Receptor Crosstalk : CBG’s α2-adrenoceptor agonism may mask CB1/CB2 effects; use receptor-specific antagonists to isolate pathways .

- Inadequate Clinical Translation : Preclinical studies must address gaps in CBG’s safety profile (e.g., cytochrome P450 interactions) before human trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.